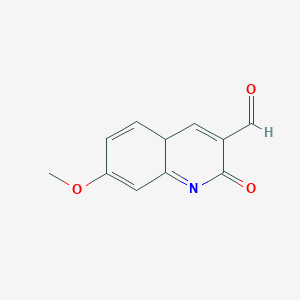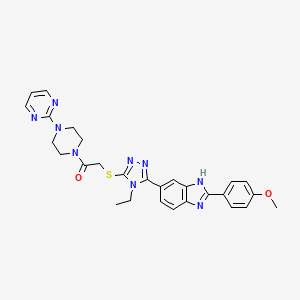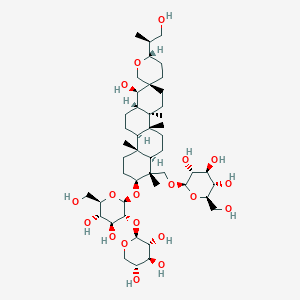
Npp1-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Npp1-IN-2 is a compound that acts as an inhibitor of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). NPP1 is an enzyme that plays a crucial role in various biological processes, including bone mineralization, soft-tissue calcification, insulin receptor signaling, cancer cell proliferation, and immune modulation
Vorbereitungsmethoden
The synthesis of Npp1-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic routes and reaction conditions for this compound are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems and stringent quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Npp1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Npp1-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of NPP1 and its effects on various biochemical pathways. In biology, this compound is employed to investigate the role of NPP1 in cellular processes such as bone mineralization and immune modulation. In medicine, this compound is explored for its potential therapeutic applications in conditions like cancer, diabetes, and calcification disorders. Additionally, this compound is used in industry for the development of novel drugs and therapeutic agents .
Wirkmechanismus
Npp1-IN-2 exerts its effects by inhibiting the activity of NPP1. NPP1 is a metalloenzyme that hydrolyzes a wide range of phosphodiester bonds in nucleoside triphosphates, dinucleotides, and nucleotide sugars. By inhibiting NPP1, this compound prevents the hydrolysis of these substrates, thereby modulating various biological processes. The molecular targets and pathways involved in the mechanism of action of this compound include the regulation of extracellular nucleotide levels, bone mineralization, and immune responses .
Vergleich Mit ähnlichen Verbindungen
Npp1-IN-2 is unique compared to other similar compounds due to its specific inhibition of NPP1. Similar compounds include adenosine 5’-α,β-methylene-γ-thiotriphosphate, polysulfonates, polysaccharides, polyoxometalates, and small heterocyclic compounds. Among these, the polyoxometalate [TiW11CoO40]8− (PSB-POM141) is the most potent and selective NPP1 inhibitor described to date . This compound stands out due to its specific structure and mechanism of action, making it a valuable tool in scientific research and therapeutic development.
Eigenschaften
Molekularformel |
C22H22N4OS |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
1-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3-naphthalen-2-ylthiourea |
InChI |
InChI=1S/C22H22N4OS/c28-22(24-20-8-7-18-3-1-2-4-19(18)15-20)25-23-16-17-5-9-21(10-6-17)26-11-13-27-14-12-26/h1-10,15-16H,11-14H2,(H2,24,25,28)/b23-16+ |
InChI-Schlüssel |
CSNQUDZUDDANPP-XQNSMLJCSA-N |
Isomerische SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N/NC(=S)NC3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC(=S)NC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)


![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)
![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)
![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12369343.png)




![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)



